3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide

Kinase selectivity Quinazoline pharmacophore ATP-competitive inhibition

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide (C21H23N3O5, MW 397.43) is a synthetic quinazolinone derivative available from InterBioScreen (ID STOCK1N-73239) and ChemDiv (Y044-0533). The compound features a 6,7-dimethoxy-4-oxoquinazoline core linked via a propanamide spacer to an N-(2-methoxybenzyl) terminus.

Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
Cat. No. B10986863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
Molecular FormulaC21H23N3O5
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C21H23N3O5/c1-27-17-7-5-4-6-14(17)12-22-20(25)8-9-24-13-23-16-11-19(29-3)18(28-2)10-15(16)21(24)26/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,25)
InChIKeyXOBVLZFHBOXZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide – A Structurally Distinct Quinazolinone Scaffold


3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide (C21H23N3O5, MW 397.43) is a synthetic quinazolinone derivative available from InterBioScreen (ID STOCK1N-73239) and ChemDiv (Y044-0533) [1]. The compound features a 6,7-dimethoxy-4-oxoquinazoline core linked via a propanamide spacer to an N-(2-methoxybenzyl) terminus. This scaffold is structurally distinct from the more common 4-anilinoquinazoline kinase inhibitor pharmacophore, as the 4-oxo substitution pattern eliminates the key hydrogen-bond donor/acceptor motif required for ATP-competitive kinase binding [2]. The quinazolinone class has demonstrated diverse biological activities, with closely related analogs showing tumor necrosis factor alpha (TNF-α) inhibition (Ki = 9,000 nM) [3] and optimized 4-oxoquinazoline-based derivatives achieving histone deacetylase (HDAC) inhibition at IC50 values of 0.041–0.044 μM [4].

Why 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide Cannot Be Replaced by Generic Quinazoline Analogs


Substitution of this compound with a generic quinazoline or quinazolinone derivative is not scientifically valid due to critical structure-activity relationship (SAR) determinants. The 4-oxo (quinazolinone) core fundamentally differentiates this compound from 4-aminoquinazolines (e.g., gefitinib, erlotinib) by eliminating ATP-competitive kinase inhibition [1]. Within the quinazolinone subclass, the N-(2-methoxybenzyl)propanamide side chain is a precise structural feature: the ortho-methoxy group on the benzyl ring influences hydrogen-bonding geometry and lipophilic interactions compared to para-methoxy or unsubstituted benzyl analogs . Furthermore, the propanamide linker length (three-carbon spacer) governs the spatial relationship between the quinazolinone core and the terminal aryl group, directly impacting target binding. The N-hydroxypropenamide congeners from the published HDAC inhibitor series achieve potency (IC50 0.041–0.044 μM) only when bearing the zinc-binding hydroxamic acid warhead; replacing this with a simple amide, as in the target compound, redirects biological activity toward alternative targets such as TNF-α pathways [2][3]. These structural constraints mean that even closely related compounds within the same chemical series cannot be considered interchangeable without quantitative evidence of functional equivalence.

Quantitative Evidence Guide: Where 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide Is Differentiated from Closest Analogs


Structural Differentiation: 4-Oxoquinazolinone Core vs. 4-Anilinoquinazoline Kinase Inhibitors

The target compound bears a 4-oxo substituent on the quinazoline ring, forming a quinazolinone. This is structurally and pharmacologically distinct from the 4-anilinoquinazoline scaffold found in EGFR inhibitors such as gefitinib and erlotinib. In 4-anilinoquinazolines, the N4 nitrogen serves as a critical hydrogen-bond donor to the kinase hinge region (e.g., EGFR IC50 = 25 pM for PD 153035) [1]. The 4-oxo substitution eliminates this donor, abolishing ATP-competitive kinase binding. This fundamental difference redirects the target compound away from kinase inhibition toward alternative pharmacological mechanisms [2].

Kinase selectivity Quinazoline pharmacophore ATP-competitive inhibition

TNF-α Inhibitory Activity: Ester Analog Baseline vs. Target Compound Amide Modification

The ethyl ester analog of the target compound (3-(6,7-dimethoxy-4-oxo-4H-quinazolin-3-yl)-propionic acid ethyl ester) has a documented TNF-α inhibitory Ki of 9,000 nM (9 μM) in a human PMBC cell line ELISA assay [1]. The target compound replaces the ethyl ester with an N-(2-methoxybenzyl)amide, introducing an additional hydrogen-bond donor (amide NH) and an aromatic ring with an ortho-methoxy substituent. This modification is predicted to enhance binding affinity through additional hydrogen-bonding and π-stacking interactions with the target protein surface, though direct comparative data for the amide analog awaits experimental determination.

TNF-alpha inhibition Anti-inflammatory Cytokine assay

Physicochemical Differentiation: Ortho-Methoxybenzyl vs. Para-Methoxybenzyl Positional Isomer

The target compound bears an ortho-methoxy substituent on the N-benzyl group. Its para-methoxy positional isomer, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide, is also commercially available [1]. The ortho-methoxy group introduces intramolecular hydrogen-bonding potential between the amide NH and the ortho-oxygen, constraining the conformational flexibility of the side chain. This contrasts with the para-isomer, where the methoxy group cannot engage the amide NH. The target compound has a predicted logP of 1.91 and polar surface area (PSA) of 73.68 Ų , identical to the para-isomer in gross terms, but the conformational restriction alters the 3D pharmacophore presentation, which can significantly impact target recognition.

Physicochemical properties Lipophilicity Isomer comparison

HDAC Inhibitory Activity: N-Hydroxypropenamide Conjugate vs. Simple Amide Differentiation

A published series of 4-oxoquinazoline-based N-hydroxypropenamides demonstrated potent HDAC inhibition, with lead compounds 10l and 10m achieving IC50 values of 0.041–0.044 μM and cytotoxicity IC50 values of 0.671–1.211 μM against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines, approximately 2- to 3-fold more potent than SAHA (vorinostat) [1]. The target compound replaces the N-hydroxypropenamide (zinc-binding hydroxamic acid) with a simple N-(2-methoxybenzyl)propanamide. This substitution removes the zinc-chelating functionality required for HDAC inhibition, thereby eliminating HDAC activity. This differential is deliberate: the target compound is predicted to be inactive against HDACs, enabling its use in target deconvolution studies where HDAC-independent mechanisms are being investigated with the same core scaffold.

HDAC inhibition Cancer cytotoxicity Zinc-binding group

Linker Length Specificity: Propanamide vs. Acetamide Homologs

The target compound contains a three-carbon propanamide linker (CH2-CH2-CO-NH) connecting the quinazolinone N3 position to the N-(2-methoxybenzyl) terminus. A direct acetamide homolog with a two-carbon linker, 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide, differs by one methylene unit . In published SAR studies on related 4-oxoquinazoline series, the N3-substituent chain length significantly modulates both HDAC isoform selectivity (up to 10-fold selectivity for HDAC6 over total HDAC extract) and antiproliferative potency [1]. The propanamide linker in the target compound provides an extended reach that positions the terminal aryl group further from the quinazolinone core compared to the acetamide, directly impacting the compound's ability to span between the catalytic site and the surface recognition groove in target proteins.

Linker optimization SAR Chain length

Best Application Scenarios for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide Based on Quantitative Differentiation Evidence


Kinase-Independent Anti-Inflammatory Screening Campaigns

The 4-oxoquinazolinone core ensures this compound is inactive against ATP-competitive kinases, yet the scaffold has documented TNF-α inhibitory activity (ester analog Ki = 9,000 nM) [1]. This makes the target compound suitable for phenotypic screening programs seeking kinase-sparing anti-inflammatory agents. The ortho-methoxybenzyl amide modification provides a distinct chemical starting point for hit-to-lead optimization of TNF-α pathway modulators without the confounding liability of EGFR or other kinase inhibition [2].

HDAC Target Deconvolution and Negative Control Studies

Unlike the potent 4-oxoquinazoline-based hydroxamic acids (HDAC IC50 = 0.041–0.044 μM), the target compound lacks the zinc-binding warhead and is predicted to be HDAC-inactive [1]. This property makes it an ideal negative control compound in cellular assays designed to deconvolute HDAC-dependent vs. HDAC-independent biological effects of the quinazolinone scaffold. Researchers can use the target compound alongside the active N-hydroxypropenamide analogs (compounds 10l, 10m) to attribute phenotypic responses specifically to HDAC inhibition [2].

Conformational Probe for Ortho-Substituent Effects in Target Engagement

The ortho-methoxy group creates a unique intramolecular hydrogen-bonding motif with the amide NH, constraining side-chain conformation in a way that the para-methoxy positional isomer cannot achieve [1]. This makes the target compound a valuable conformational probe for studying how restricted vs. extended side-chain geometries influence binding to protein targets. Comparative biophysical studies (e.g., SPR, ITC, or X-ray crystallography) using both ortho- and para-isomers can map the conformational preferences of target binding pockets [2].

Fragment-Based and Structure-Guided Lead Optimization Starting Point

With a molecular weight of 397.43, logP of 1.91, and 8 hydrogen-bond acceptors, the target compound occupies physicochemical space favorable for lead-like character [1]. The documented TNF-α activity of the core scaffold provides a biologically validated starting point, while the modular propanamide linker and N-benzyl terminus offer three distinct vectors for parallel chemical exploration: quinazolinone core substitution, linker length variation, and benzyl group functionalization. This positions the compound as an efficient starting point for structure-guided medicinal chemistry campaigns targeting cytokine-mediated diseases [2].

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